molecular formula C16H15Cl2N3O3 B3001214 4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1098635-95-0

4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No.: B3001214
CAS No.: 1098635-95-0
M. Wt: 368.21
InChI Key: VFYFPECKAVBZIN-UHFFFAOYSA-N
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Description

4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. This butanoic acid derivative features a 3,5-dichlorophenyl group and a pyridin-3-ylmethyl amino group, forming a multifunctional scaffold suitable for exploring structure-activity relationships. Its molecular structure suggests potential as a key intermediate in the synthesis of more complex heterocyclic systems, similar to other dichlorophenyl-containing compounds studied for their biological properties . Researchers can utilize this compound in the design and development of novel small-molecule inhibitors, protease substrates, or receptor ligands. Its structural components, including the dichlorophenyl moiety known for its role in antimicrobial and antifungal agents , make it a valuable candidate for bioactivity screening programs. The compound is offered for non-human research applications only and is strictly intended for use by qualified laboratory professionals. It is not labeled or approved for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and composition.

Properties

IUPAC Name

4-(3,5-dichloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-11-4-12(18)6-13(5-11)21-15(22)7-14(16(23)24)20-9-10-2-1-3-19-8-10/h1-6,8,14,20H,7,9H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYFPECKAVBZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, with the CAS number 1098635-95-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₅Cl₂N₃O₃
Molecular Weight368.2 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially influencing pathways associated with cancer and other diseases. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in tumor progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by Sayed et al. (2019) demonstrated that the compound had notable cytotoxic effects against several cancer cell lines, including:

Cell LineIC₅₀ (µM)
A431<10
HT29<15
HepG2<20

The structure-activity relationship (SAR) analysis revealed that the presence of the dichlorophenyl moiety is crucial for its anticancer efficacy, as it enhances binding affinity to target proteins involved in cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. A recent investigation highlighted its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

  • In Silico Studies : A study focused on the in silico evaluation of the compound's interaction with LAT1 transporter proteins, indicating potential as a radiotheranostic agent for cancer treatment. The binding affinity was calculated using molecular docking simulations, revealing promising results for further experimental validation .
  • Crystal Structure Analysis : The crystallographic study of the compound revealed significant structural insights that correlate with its biological activity. The analysis showed that specific conformational features contribute to its interaction with biological targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3,5-Dichlorophenyl-Containing Compounds

Compound Name & Structure Key Functional Groups Primary Applications/Findings References
4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid Butanoic acid, dichlorophenyl amide, pyridine Hypothesized enzyme/protein modulation (inferred from structural analogs) N/A
L35: 2-[4-[(3,5-Dichlorophenyl)amino]carbonyl]amino)phenoxy]-2-methylpropanoic acid Propanoic acid, phenoxy, dichlorophenyl urea Modulates hemoglobin oxygen affinity; studied for allosteric effects on HbA
4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-... benzamide Isoxazole, trifluoromethyl, benzamide Pesticide (insecticide, miticide); disrupts pest nervous systems or metabolic pathways
5-[(3,5-Dichlorophenyl)-thio]-4-(1-methylethyl)-...imidazole-2-methanol carbamate Imidazole, thioether, carbamate Technical/industrial use (exact biological role unspecified)

Structural and Functional Differences

Backbone and Core Structure: The target compound features a butanoic acid chain, while L35 () uses a propanoic acid backbone with a phenoxy linker. This difference may influence solubility and binding kinetics, as longer chains (butanoic acid) could enhance flexibility or hydrophobic interactions. Compounds from incorporate isoxazole or trifluoromethyl groups, which are absent in the target compound. These groups are associated with enhanced metabolic stability and pesticidal activity .

Aromatic and Heterocyclic Substituents: The pyridin-3-ylmethyl group in the target compound contrasts with L35’s phenoxy moiety. Pyridine’s nitrogen may facilitate hydrogen bonding, whereas phenoxy groups often participate in hydrophobic or π-stacking interactions. The imidazole derivative () includes a thioether linkage, which is absent in the target compound. Thioethers can confer resistance to oxidative degradation .

Pesticide compounds () leverage trifluoromethyl and isoxazole groups for broad-spectrum pest control, likely targeting ion channels or neurotransmitter systems in insects. The imidazole-carbamate compound () may serve industrial or niche technical roles, though specific mechanisms are undefined in the evidence.

Research Findings and Mechanistic Insights

  • L35 () : Demonstrated to shift hemoglobin’s oxygen-binding equilibrium by stabilizing the low-affinity T-state (LT) through allosteric interactions. Its dichlorophenyl urea group likely binds to hydrophobic pockets in HbA .
  • Pesticide Analogs () : Exhibit potent activity against insects and nematodes, with the trifluoromethyl group enhancing lipophilicity and membrane penetration. Isoxazole rings may inhibit mitochondrial complex III in pests .
  • Target Compound Hypotheses : The pyridin-3-ylmethyl group could target enzymes with pyridine-binding sites (e.g., kinases or oxidoreductases), while the dichlorophenyl amide may enhance binding to hydrophobic active sites.

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